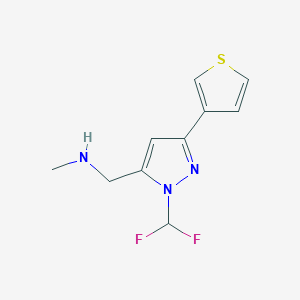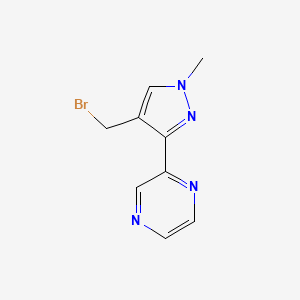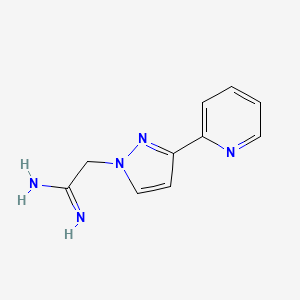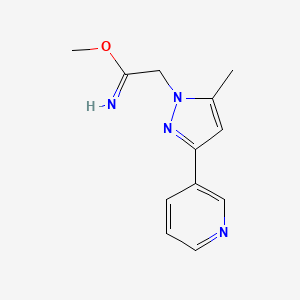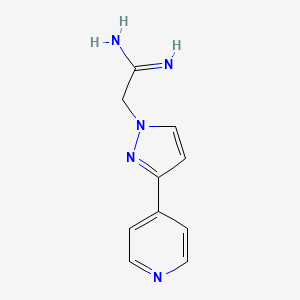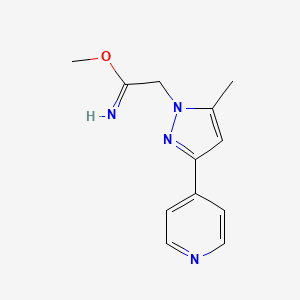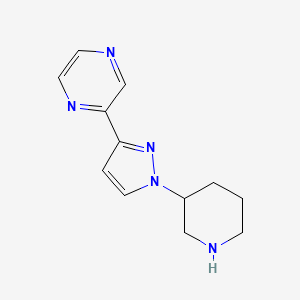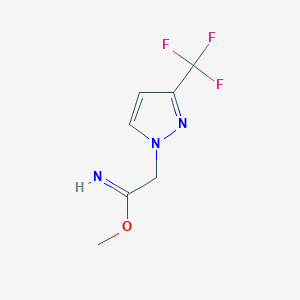![molecular formula C10H20N2O2 B1490294 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol CAS No. 2097946-33-1](/img/structure/B1490294.png)
2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Vue d'ensemble
Description
2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol, also known as 2-aminoethyl-6-oxa-2-azaspiro[4.5]decane-9-ol or AEA-9-ol, is a novel compound that has been studied for its potential applications in scientific research. It is a cyclic amine derivative with a spiro-ring structure and is composed of five carbon atoms, two nitrogen atoms, and one oxygen atom. AEA-9-ol has been studied for its ability to interact with a variety of biological systems, including proteins, enzymes, and receptors.
Applications De Recherche Scientifique
Antitumor Activity
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and evaluated for their antitumor activity. Preliminary results showed that these compounds exhibited moderate to potent activity against various cancer cell lines, including human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa. This highlights the potential of spirocyclic compounds in the development of new anticancer agents (Yang et al., 2019).
Antiviral Activity
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated inhibitory effects against human coronavirus and influenza virus, with some compounds showing significant antiviral activity. This suggests the potential of spirocyclic scaffolds in antiviral drug development, particularly against respiratory viruses (Apaydın et al., 2019).
Anticonvulsant Properties
Research on N-phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione showed that some compounds possess anticonvulsant properties. These findings contribute to the understanding of the structure-activity relationship in the development of new anticonvulsant medications, underscoring the relevance of spiro compounds in neuroscience research (Kamiński et al., 2008).
Synthetic Methodologies
The development of synthetic methodologies for spirocyclic compounds, including those related to 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol, is crucial for the advancement of chemical sciences. Studies focused on the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents exemplify the ongoing efforts to create efficient, versatile methods for producing biologically active spiro compounds (Ogurtsov & Rakitin, 2020).
Propriétés
IUPAC Name |
2-(2-aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-3-5-12-4-2-10(8-12)7-9(13)1-6-14-10/h9,13H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTRMRCEXYEGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(C2)CCN)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





